Butamisole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ブタミソールは、主に獣医学における駆虫剤として使用されるイミダゾチアゾール誘導体です。 犬の鞭虫(トリヒュリス・ブルピス)や鉤虫(アンキロストーマ・カニナム)などの寄生性線虫に効果があります 。 ブタミソールはニコチン性アセチルコリン受容体アゴニストとして作用し、寄生虫の麻痺と排出を引き起こします .

準備方法

合成経路と反応条件: ブタミソールは、2-メチルプロピオンアニリドと2,3,5,6-テトラヒドロイミダゾ[2,1-b]チアゾールを反応させる多段階プロセスによって合成できます。 反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒を使用することを伴います .

工業生産方法: ブタミソールの工業生産は、実験室での合成と同様の反応条件を使用して、大規模な合成を行います。 このプロセスは、再結晶やクロマトグラフィーなどの精製手順を伴うことが多く、高収率と高純度を実現するために最適化されています .

化学反応解析

反応の種類: ブタミソールは、以下を含むさまざまな化学反応を起こします。

酸化: ブタミソールは酸化されてスルホキシドとスルホンを生成することができます。

還元: 還元反応はブタミソールを対応するアミン誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: スルホキシドとスルホン。

還元: アミン。

置換: さまざまな置換ブタミソール誘導体.

科学研究への応用

ブタミソールは、いくつかの科学研究に適用されます。

化学: イミダゾチアゾール誘導体の反応性を研究するためのモデル化合物として使用されます。

生物学: 寄生性線虫に対するその影響と、寄生虫感染を制御する可能性のある用途について調査されています。

医学: 免疫調節効果の可能性と、自己免疫疾患の治療における可能性のある用途について検討されています。

化学反応の分析

Types of Reactions: Butamisole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted this compound derivatives.

科学的研究の応用

Butamisole has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of imidazothiazole derivatives.

Biology: Investigated for its effects on parasitic nematodes and potential use in controlling parasitic infections.

Medicine: Explored for its potential immunomodulatory effects and possible applications in treating autoimmune diseases.

Industry: Utilized in the development of veterinary pharmaceuticals and as a reference standard in analytical chemistry

作用機序

ブタミソールは、ニコチン性アセチルコリン受容体アゴニストとして作用することで効果を発揮します。受容体に結合して神経筋接合部の脱分極を引き起こし、寄生虫の麻痺につながります。 この麻痺は、寄生虫が宿主内での位置を維持することを妨げ、寄生虫の排出につながります .

類似の化合物との比較

類似の化合物:

ブタミソールの独自性: ブタミソールは、犬の特定の寄生虫感染症の治療に特異的に使用される点が特徴です。 レバミソールとテトラミソールは家畜や他の動物でより広く使用されていますが、ブタミソールの用途はより的を絞っています .

類似化合物との比較

Levamisole: Another imidazothiazole derivative with similar anthelmintic properties.

Tetramisole: A racemic mixture of levamisole and its inactive isomer.

Uniqueness of Butamisole: this compound is unique in its specific use for treating certain parasitic infections in dogs. While levamisole and tetramisole are used more broadly in livestock and other animals, this compound’s application is more targeted .

生物活性

Butamisole, also known as this compound hydrochloride, is a compound with significant biological activity, particularly in the field of veterinary medicine as an anthelmintic agent. This article explores its mechanisms of action, efficacy, and relevant case studies that highlight its biological effects.

This compound acts primarily as a nicotinic agonist , targeting the neuromuscular systems of parasites. It selectively binds to nicotinic acetylcholine receptors on the muscle cells of nematodes, leading to spastic paralysis . This mechanism disrupts the normal muscular function of the parasites, effectively immobilizing them and facilitating their expulsion from the host organism.

Key Mechanisms Include:

- Nicotinic Receptor Activation : this compound stimulates nicotinic receptors, causing muscle contraction and paralysis in nematodes.

- Disruption of Energy Metabolism : Similar to other benzimidazole compounds, this compound interferes with the microtubule dynamics within parasitic cells, affecting their energy metabolism and viability .

Efficacy in Veterinary Medicine

This compound has been evaluated for its efficacy against various parasitic infections in animals. A study involving 13 purebred dogs demonstrated that a dosage of 2.4 mg/kg effectively reduced whipworm infections, showcasing its potential as a treatment option .

Table 1: Efficacy Studies of this compound in Veterinary Applications

Case Studies

- Whipworm Infection in Dogs : In a clinical trial involving dogs infected with whipworms, treatment with this compound resulted in a marked decrease in parasite load, confirming its effectiveness as an anthelmintic agent .

- Control of Gastrointestinal Nematodes : A study on cattle treated with this compound showed promising results in controlling gastrointestinal nematodes, with a notable reduction in egg counts post-treatment .

- Mixed Infections in Sheep : Research indicated that sheep treated with this compound exhibited significant improvements in health parameters associated with mixed nematode infections, highlighting its broad-spectrum activity against various helminths .

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound, emphasizing its selective toxicity towards parasites compared to mammalian cells. The differential rate constants for dissociation from parasite versus host tubulin have been noted as critical for understanding its safety profile .

Summary of Findings:

- Selective Toxicity : this compound shows a lower rate constant for dissociation from parasitic tubulin than from mammalian tubulin, which accounts for its selective action against parasites while minimizing effects on host tissues .

- Rapid Therapeutic Effect : The compound exhibits a rapid onset of action within hours post-administration, making it an effective choice for acute infections .

特性

CAS番号 |

54400-59-8 |

|---|---|

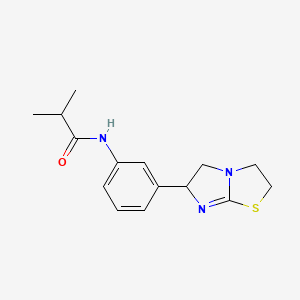

分子式 |

C15H19N3OS |

分子量 |

289.4 g/mol |

IUPAC名 |

2-methyl-N-[3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenyl]propanamide |

InChI |

InChI=1S/C15H19N3OS/c1-10(2)14(19)16-12-5-3-4-11(8-12)13-9-18-6-7-20-15(18)17-13/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,16,19)/t13-/m1/s1 |

InChIキー |

YWDWYOALXURQPZ-CYBMUJFWSA-N |

SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2 |

異性体SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)[C@H]2CN3CCSC3=N2 |

正規SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2 |

同義語 |

utamisole butamisole hydrochloride butamisole hydrochloride, (+-)-isomer butamisole hydrochloride, (-)-isomer butamisole, (+-)-isomer Styquin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。